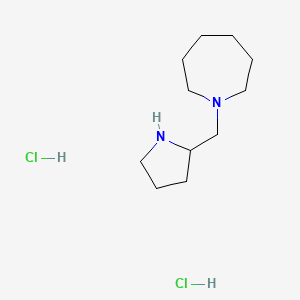
Clorhidrato de 3-Piperidinil nicotinato
Descripción general
Descripción
3-Piperidinyl nicotinate hydrochloride is a compound that includes a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
Clorhidrato de 3-Piperidinil nicotinato: es un precursor valioso en la síntesis de diversos derivados de piperidina. Estos derivados son cruciales en el desarrollo de nuevos productos farmacéuticos, ya que están presentes en más de veinte clases de medicamentos . El compuesto puede usarse para crear piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas mediante reacciones intra e intermoleculares .
Investigación Farmacológica
En farmacología, el This compound sirve como un intermediario clave para el descubrimiento y la evaluación biológica de posibles fármacos. Es particularmente significativo en la síntesis de compuestos con porciones de piperidina, que son comunes en la química medicinal .
Tratamiento de la Tuberculosis
El compuesto se ha estudiado por su aplicación en el tratamiento de la tuberculosis. Es una de las sales que se utiliza en la síntesis y la evaluación de la estabilidad de la Bedaquilina, un fármaco aprobado para la tuberculosis multirresistente en adultos . Esto destaca su papel en el desarrollo de tratamientos para los desafíos de salud global.
Desarrollo de Fármacos Antivirales
Se han sintetizado y probado análogos de piperidina, incluidos los derivados del This compound, contra diversas cepas de influenza. Esto incluye la investigación sobre análogos de piperidina sustituidos con adamantano por su eficacia contra cepas resistentes a la rimantadina .
Estudios de Estabilidad Química
La estabilidad de los compuestos farmacéuticos es un aspecto crítico del desarrollo de fármacos. El This compound se ha utilizado en la caracterización y la evaluación de la estabilidad de diferentes sales de productos farmacéuticos, proporcionando información sobre su viabilidad a largo plazo .
Solubilidad y Biodisponibilidad de los Fármacos
La investigación sobre la solubilidad y la biodisponibilidad de los fármacos a menudo utiliza diferentes sales, incluido el This compound. Su papel en la formación de sales estables no higroscópicas puede influir en el desarrollo de fármacos con mejores tasas de absorción .
Mecanismo De Acción
Target of Action
3-Piperidinyl nicotinate hydrochloride is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are known to interact with various targets, including nicotinic cholinergic receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the human body, including the stimulation of neurons and ultimately blocking synaptic transmission .
Mode of Action
It is known that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways
Biochemical Pathways
It is known that nicotine, a related compound, is involved in a hybrid pathway for nicotine catabolism in bacteria . In this pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle
Pharmacokinetics
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . These compounds show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents
Result of Action
It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and application of piperidine derivatives, including 3-Piperidinyl nicotinate hydrochloride, in the field of drug discovery .
Análisis Bioquímico
Biochemical Properties
3-Piperidinyl nicotinate hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinate phosphoribosyltransferase, which is involved in the NAD+ biosynthesis pathway . This interaction is crucial as it influences the conversion of nicotinate to nicotinate mononucleotide, a key step in the production of NAD+, an essential cofactor in cellular metabolism.
Additionally, 3-Piperidinyl nicotinate hydrochloride has been found to bind with certain proteins, affecting their function and stability. For instance, it can modulate the activity of nicotinic acetylcholine receptors, which are pivotal in neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 3-Piperidinyl nicotinate hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors, leading to altered neurotransmission and cellular communication . This compound also affects gene expression by modulating transcription factors involved in the NAD+ biosynthesis pathway .
Molecular Mechanism
At the molecular level, 3-Piperidinyl nicotinate hydrochloride exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to either inhibition or activation of the receptors, depending on the cellular context and receptor subtype.
Additionally, 3-Piperidinyl nicotinate hydrochloride interacts with enzymes involved in the NAD+ biosynthesis pathway, such as nicotinate phosphoribosyltransferase . This interaction modulates the enzyme’s activity, influencing the production of NAD+ and subsequently affecting cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinyl nicotinate hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 3-Piperidinyl nicotinate hydrochloride can lead to sustained changes in cellular function, particularly in terms of altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Piperidinyl nicotinate hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neurotransmission by modulating nicotinic acetylcholine receptors . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Piperidinyl nicotinate hydrochloride is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis . It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the conversion of nicotinate to nicotinate mononucleotide. This interaction affects the overall metabolic flux and levels of NAD+ within cells, impacting various metabolic processes .
Transport and Distribution
The transport and distribution of 3-Piperidinyl nicotinate hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with nicotinic acetylcholine receptors, facilitating its transport across cell membranes . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
3-Piperidinyl nicotinate hydrochloride exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Within the nucleus, it can modulate gene expression by interacting with transcription factors involved in the NAD+ biosynthesis pathway . In the cytoplasm, it influences metabolic processes by interacting with enzymes and receptors .
Propiedades
IUPAC Name |
piperidin-3-yl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFBLNATAXQBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-06-2 | |
| Record name | 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






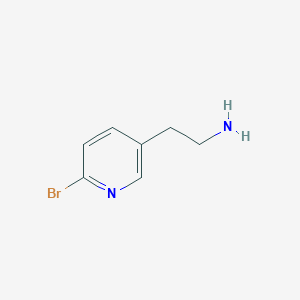
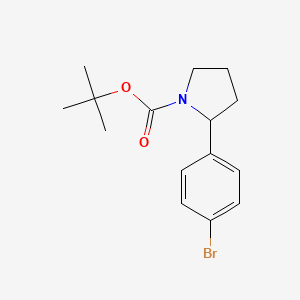


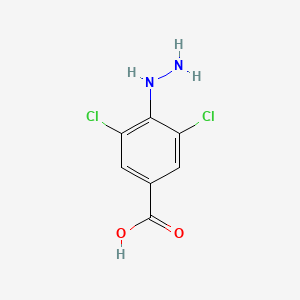


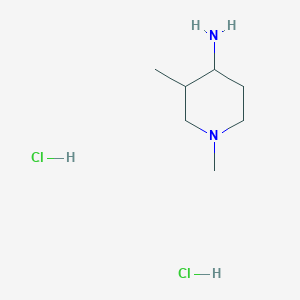
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
